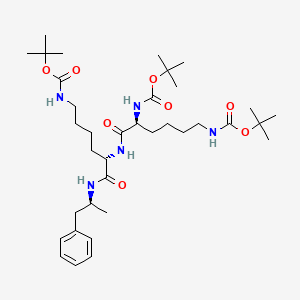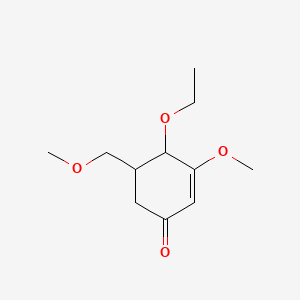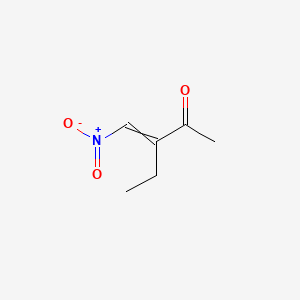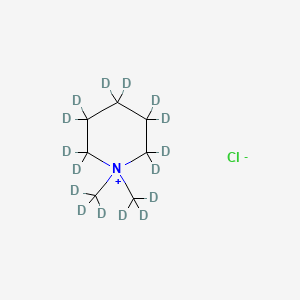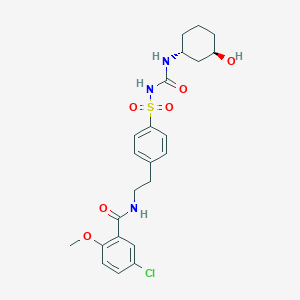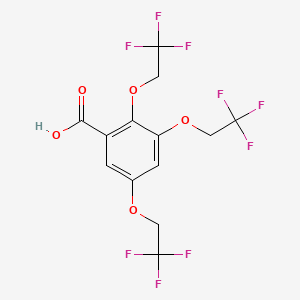
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C13H9F9O5 and a molecular weight of 416.193 g/mol . This compound is characterized by the presence of three trifluoroethoxy groups attached to a benzoic acid core.
Preparation Methods
The synthesis of 2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,3,5-trihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The benzoic acid core can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound has two trifluoroethoxy groups and exhibits different chemical and biological properties.
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar to the above, but with the trifluoroethoxy groups in different positions on the benzoic acid ring.
Properties
Molecular Formula |
C13H9F9O5 |
|---|---|
Molecular Weight |
416.19 g/mol |
IUPAC Name |
2,3,5-tris(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C13H9F9O5/c14-11(15,16)3-25-6-1-7(10(23)24)9(27-5-13(20,21)22)8(2-6)26-4-12(17,18)19/h1-2H,3-5H2,(H,23,24) |
InChI Key |
DGVYSFIOMZKLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OCC(F)(F)F)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


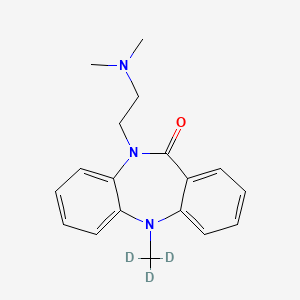
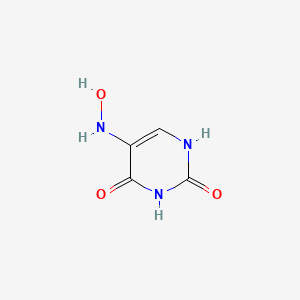
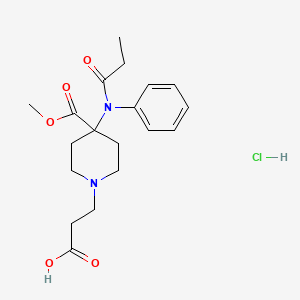
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
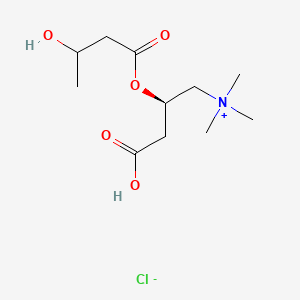

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
